molecular formula C5H9ClFNO B1326555 3-Fluoropiperidin-4-one hydrochloride CAS No. 1070896-59-1

3-Fluoropiperidin-4-one hydrochloride

Cat. No. B1326555
Key on ui cas rn: 1070896-59-1
M. Wt: 153.58 g/mol
InChI Key: BYUPJANSFLEUDQ-UHFFFAOYSA-N
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Patent
US08138181B2

Procedure details

To a hazy solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (52.66 g, 242 mmol) in EtOAc (1 L) was added 4M HCl/dioxane (303 mL, 1212 mmol). The mixture was allowed to stir at ambient temperature for 16 hours. The resulting precipitate was collected by filtration, washed with EtOAc and dried in vacuo to afford 37 g (99%) of desired product as a solid.
Quantity
52.66 g
Type
reactant
Reaction Step One
Quantity
303 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][N:4](C(OC(C)(C)C)=O)[CH2:3]1.[ClH:16].O1CCOCC1>CCOC(C)=O>[ClH:16].[F:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][NH:4][CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
52.66 g
Type
reactant
Smiles
FC1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
303 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.FC1CNCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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